N'-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-16-6-4-15(5-7-16)21-19(24)18(23)20-12-17(14-8-11-26-13-14)22-9-2-3-10-22/h4-8,11,13,17H,2-3,9-10,12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFOGSKQNLOQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound with significant potential in pharmacological applications. Its unique structure, which includes a methoxyphenyl group, a pyrrolidine moiety, and a thiophene ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 306.42 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the thiophene ring is known to enhance the antimicrobial efficacy against various pathogens. Studies have shown that derivatives of thiophene can inhibit bacterial growth by disrupting cell wall synthesis and function.
2. Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been noted in several studies. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. For instance, similar compounds have shown effectiveness against breast cancer cell lines by targeting specific signaling pathways involved in cell proliferation.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in synaptic clefts.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Neuroprotective | AChE inhibition |
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations below 50 µg/mL.
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines showed that treatment with related compounds resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.
- Neuroprotection : A study focused on the effect of similar compounds on AChE activity revealed a significant inhibition rate of over 60%, suggesting potential benefits for cognitive function enhancement.
Comparison with Similar Compounds
SzR-109 (N-(2-(Pyrrolidin-1-yl)ethyl)-3-((Diethylamino)methyl)-4-Hydroxyquinoline-2-Carboxamide)
- Structure: SzR-109 shares the pyrrolidin-1-yl ethyl group and carboxamide backbone with the target compound but replaces the thiophene and 4-methoxyphenyl with a quinoline core and diethylamino-methyl substituent .
- Molecular Weight : 370.49 g/mol (vs. ~407 g/mol estimated for the target compound).
- This contrasts with the target compound’s thiophene, which offers π-π stacking versatility and lower basicity.
- Biological Activity: SzR-109 demonstrated stimulation of U937 cells during bacterial infection, suggesting immunomodulatory effects . The target compound’s thiophene may confer distinct electronic properties affecting binding specificity.
Compound 67 (2-Propenamide, N-[2-(4-Hydroxyphenyl)ethyl]-3-(4-Methoxyphenyl)-2-(Pyrrolidin-1-yl)Urea)
- Structure : This urea derivative shares the 4-methoxyphenyl and pyrrolidin-1-yl groups but replaces the ethanediamide with a urea linkage and a 4-hydroxyphenyl ethyl chain .
- Functional Impact : Urea’s hydrogen-bonding capacity may enhance stability but reduce membrane permeability compared to the ethanediamide’s balance of hydrophobicity and polarity.
Comparison with Functional Group Analogs
Formoterol-Related Compounds (A–D)
- Structure: Formoterol derivatives (e.g., Compound B: N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) retain the 4-methoxyphenyl group but incorporate ethanolamine and hydroxyaryl motifs .
- Functional Impact : The 4-methoxy group in Formoterol analogs enhances β2-adrenergic receptor binding. In the target compound, this group may similarly influence lipophilicity and metabolic stability.
- Biological Activity: Formoterol derivatives are bronchodilators, highlighting the 4-methoxyphenyl’s role in targeting pulmonary receptors. The target compound’s ethanediamide and thiophene likely redirect activity toward non-adrenergic targets.
Comparison with N-Containing Heterocycles
Compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one () share the pyrrolidine and aromatic substituents but feature spirocyclic and naphthoyl groups. These structural differences suggest:
- Electron-Withdrawing Effects: The dimethylamino group in these analogs increases electron density, altering reactivity compared to the target’s methoxy and thiophene groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
